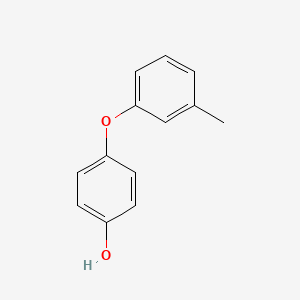

4-(3-Methylphenoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNQSSEFSCQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574235 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58908-97-7 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Methylphenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(3-Methylphenoxy)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis reveals the number of distinct proton environments and their neighboring protons. The structure of this compound contains several aromatic protons, a phenolic hydroxyl proton, and a methyl group, each with a characteristic chemical shift (δ) range.

The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the phenol (B47542) ring (labeled A-ring) and the methylphenoxy ring (labeled B-ring) exhibit distinct signals. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary with solvent and concentration. The methyl (-CH₃) protons typically appear as a sharp singlet.

Expected ¹H NMR Chemical Shifts and Multiplicities: Based on analogous compounds like 3-methylphenol and 4-phenoxyphenol, the expected proton signals for this compound in a solvent like CDCl₃ are detailed below. rsc.orgchemicalbook.com

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ring A) | 6.8 - 7.1 | Multiplet | 4H |

| Aromatic (Ring B) | 6.7 - 7.2 | Multiplet | 4H |

| Phenolic OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet | 3H |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's lack of symmetry, all 13 carbon atoms in this compound are expected to be chemically non-equivalent, resulting in 13 distinct signals in the ¹³C NMR spectrum.

The chemical shifts are influenced by the substituents on the aromatic rings. Carbons bonded to oxygen (C-O) appear at lower field (higher ppm values), while the methyl carbon appears at a much higher field. illinois.edu

Expected ¹³C NMR Chemical Shifts: The predicted chemical shifts for the carbon atoms are based on data from related phenolic and ether compounds. rsc.orgchemicalbook.comdocbrown.info

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C-O (Phenol Ring) | 154 - 156 |

| C-O (Ether Linkage, Phenol Ring) | 150 - 152 |

| C-O (Ether Linkage, Cresol (B1669610) Ring) | 157 - 159 |

| C-CH₃ (Cresol Ring) | 139 - 141 |

| Aromatic CH | 115 - 130 |

| Methyl (CH₃) | 20 - 22 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on both Ring A and Ring B, helping to trace the connectivity within each ring system. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₁₂O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Calculated Molecular Mass for C₁₃H₁₂O₂:

Monoisotopic Mass: 200.08373 u

[M+H]⁺ ion: 201.09154 u

[M-H]⁻ ion: 199.07641 u

An HRMS measurement confirming one of these exact masses provides strong evidence for the elemental formula C₁₃H₁₂O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze the resulting product ions. youtube.comunt.edu The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and differentiation from isomers.

For this compound, the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve cleavage of the diaryl ether bond, which is a common fragmentation pathway for such compounds. youtube.comnih.gov

Plausible Fragmentation Pathways:

Cleavage of the ether bond: This is a primary fragmentation pathway, leading to the formation of ions corresponding to the phenoxy and methylphenoxide moieties.

Loss of methyl radical (•CH₃): Fragmentation could involve the loss of a methyl radical from the molecular ion.

Loss of CO: Phenolic compounds can undergo the loss of a neutral carbon monoxide molecule.

Predicted Key Fragment Ions:

| m/z Value | Possible Ion Structure/Fragment |

| 200 | Molecular Ion [C₁₃H₁₂O₂]⁺˙ |

| 185 | [M - CH₃]⁺ |

| 107 | [HOC₆H₄O]⁺ or [C₇H₇O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The data in this table is predicted based on established fragmentation patterns of similar compounds.

This detailed fragmentation analysis, combined with HRMS and comprehensive NMR data, provides a robust and definitive characterization of the chemical compound this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive analytical technique that provides a molecular fingerprint by probing the vibrations of chemical bonds. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. semanticscholar.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to particular functional groups and vibrational modes. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure, comprising a phenol group, a diaryl ether linkage, and substituted benzene rings.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. sapub.orgresearchgate.net The broadness of this peak is due to intermolecular hydrogen bonding. The presence of the diaryl ether linkage is confirmed by a strong, sharp absorption band corresponding to the C-O-C asymmetric stretching vibration, typically observed around 1200-1250 cm⁻¹. researchgate.netresearchgate.net

Vibrations associated with the aromatic rings provide further structural confirmation. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene rings produce a series of sharp peaks in the 1400-1600 cm⁻¹ region. nih.govnih.gov Additionally, C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The presence of the methyl group (-CH₃) is indicated by C-H stretching and bending vibrations, typically found near 2925 cm⁻¹ and 1450 cm⁻¹, respectively.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Diaryl Ether |

| 900-700 | C-H Out-of-plane Bend | Aromatic Ring Substitution |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. sapub.org While FTIR is more sensitive to polar functional groups (like C=O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. semanticscholar.orgmdpi.com

In the Raman spectrum of this compound, the aromatic ring vibrations are typically the most intense features. semanticscholar.org The symmetric "ring breathing" mode of the benzene rings gives rise to a strong, sharp peak. Other characteristic bands include those for C=C stretching within the rings. mdpi.com Raman spectroscopy is highly sensitive to the molecular backbone and can provide detailed information about the substitution patterns on the aromatic rings. semanticscholar.org The technique is generally less sensitive to the O-H stretching vibration compared to FTIR, but it can effectively detect the C-O-C ether linkage and the vibrations of the methyl group.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1050-1000 | Ring Breathing | Aromatic Ring |

| 850-750 | C-H Out-of-plane Bend | Aromatic Ring Substitution |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are employed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com Due to the polarity of the phenolic hydroxyl group, direct analysis of this compound by GC can sometimes result in poor peak shape (tailing). univ-lyon1.fr To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile derivative, such as a silyl (B83357) ether, methyl ether, or acetate (B1210297) ester. epa.govresearchgate.net

The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-polymethylsiloxane (e.g., DB-5 or equivalent). mdpi.comsettek.com The retention time (tR), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for identification. phenomenex.com A flame ionization detector (FID) is commonly used for its general sensitivity to organic compounds, while a mass spectrometer (MS) detector provides definitive identification based on the compound's mass spectrum.

| Parameter | Typical Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatization (optional) | Acetylation or silylation to improve peak shape |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. researchgate.net It is particularly well-suited for the analysis of phenols. epa.govchromatographyonline.com

For this compound, reversed-phase HPLC is the most common approach. tandfonline.com In this mode, a non-polar stationary phase (e.g., C18 or phenyl-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve better separation of complex mixtures. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. umich.edusigmaaldrich.com

In a typical TLC analysis of this compound, a small spot of the sample dissolved in a volatile solvent is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel (a polar adsorbent). nih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. As the mobile phase moves up the plate by capillary action, it carries the sample with it. umich.edu The separation occurs based on the compound's relative affinity for the stationary and mobile phases. The position of the spot is characterized by its Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is often achieved under UV light, as the aromatic rings will fluoresce or quench the fluorescence of the plate's indicator. umich.edursc.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV lamp (254 nm) |

| Measurement | Retention Factor (Rf) value |

Computational Chemistry Investigations of 4 3 Methylphenoxy Phenol

Quantum Mechanical (QM) Approaches to Molecular Structure and Electronic Properties

Quantum mechanical methods are fundamental to computational chemistry, offering a way to solve the electronic Schrödinger equation for a given molecule. wikipedia.org These ab initio (from first principles) methods use physical constants, atomic numbers, and the positions of atoms as the only inputs to predict a wide range of molecular properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. mdpi.comyoutube.com For a molecule like 4-(3-Methylphenoxy)phenol, DFT calculations are instrumental in predicting its most stable three-dimensional structure, known as the ground state geometry.

This process involves an optimization algorithm that systematically alters the molecular geometry to find the arrangement with the lowest total energy. Functionals such as B3LYP are commonly employed for this purpose. nih.govnih.gov The choice of basis set, which describes the atomic orbitals, is also crucial for accuracy, with sets like 6-31G(d,p) and cc-pVQZ being common choices. nih.govnih.gov The output of a DFT geometry optimization provides precise data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.

Interactive Table: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Value | Description |

|---|---|---|

| C-O-C Bond Angle | ~118-120° | The angle of the ether linkage connecting the two aromatic rings. |

| Ring1-O-C-Ring2 Dihedral Angle | Variable | Describes the twist between the two phenyl rings around the ether bond. |

| C-C (Aromatic) Bond Length | ~1.39-1.41 Å | Typical bond length within the phenyl rings. |

| C-O (Ether) Bond Length | ~1.36-1.42 Å | The length of the carbon-oxygen bonds in the ether linkage. |

Note: The values presented are typical for phenoxy ether structures and would be specifically calculated for this compound in a dedicated DFT study.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a good starting point but does not fully account for electron correlation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, Coupled Cluster), build upon the HF results to provide a more precise description of the electronic structure. epfl.ch

These calculations yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. researchgate.net These methods also allow for the calculation of molecular electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. stmjournals.com MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. scienomics.com

For a flexible molecule like this compound, the dihedral angle between the two aromatic rings is a key degree of freedom. MD simulations can track the rotation around the ether linkage, revealing the preferred conformations (low-energy states) and the energy barriers to rotation between them. nih.govmdpi.com These simulations, which can be run for nanoseconds or even microseconds, provide a dynamic picture of how the molecule behaves in different environments, offering insights into its flexibility and the range of shapes it can adopt. scienomics.comnih.gov

Theoretical Investigation of Reaction Mechanisms Involving Phenoxy Ethers

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. uokerbala.edu.iq For phenoxy ethers, theoretical studies can investigate mechanisms such as ether cleavage, oxidation, or reactions involving the hydroxyl group. Using methods like DFT, researchers can map out the entire potential energy surface of a reaction. researchgate.netnih.gov

This involves locating the structures of reactants, products, and, most importantly, the transition states—the high-energy intermediates that represent the bottleneck of the reaction. acs.org By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined, which is a key factor controlling the reaction rate. nih.govacs.org Such studies can reveal how substituents on the aromatic rings influence reactivity and can help in designing more efficient chemical processes. nih.govmdpi.com

Computational Design and Prediction of Molecular Interactions

Understanding how this compound interacts with other molecules is crucial, particularly in fields like materials science and medicinal chemistry. stmjournals.com Computational methods can predict the nature and strength of these interactions. Molecular docking, for instance, is a technique used to predict the preferred orientation of one molecule when bound to another, such as an enzyme's active site. nih.gov

These models evaluate potential binding modes based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. frontiersin.org The strength of these interactions can be quantified by calculating binding energies, which helps in prioritizing compounds for further experimental testing. nih.govfrontiersin.org These computational assays are instrumental in the rational design of new molecules with specific binding properties. nih.gov

Interactive Table: Types of Molecular Interactions Predicted for Phenoxy Ethers

| Interaction Type | Description | Relevant Moieties in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The ether oxygen can act as a hydrogen bond acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | The two phenyl rings. |

| π-Alkyl Interactions | Interactions between the π-system of an aromatic ring and an alkyl group. | The methyl group interacting with another aromatic system, or the phenyl rings interacting with alkyl groups of another molecule. frontiersin.org |

| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | Present across the entire molecule. |

Solvent Effects on Phenoxy Ether Systems in Computational Models

Chemical processes are often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. ucsb.eduspringernature.com Computational models can account for these solvent effects in two main ways: explicit and implicit solvent models. nih.govresearchgate.net

In an explicit solvent model, individual solvent molecules are included in the simulation box around the solute. This approach is computationally intensive but provides a detailed, atomistic view of solute-solvent interactions like hydrogen bonding. ucsb.edunih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), offer a more computationally efficient alternative. nih.gov They treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this continuum. ucsb.edu This method is effective at capturing the average electrostatic effects of the solvent on the solute's structure and electronic properties. nih.gov The choice of model depends on the specific chemical question and the computational resources available. springernature.com

Applications of 4 3 Methylphenoxy Phenol in Advanced Materials Science Research

Integration into Polymer Architectures and Macromolecular Design

The distinct chemical nature of 4-(3-Methylphenoxy)phenol, possessing both a reactive hydroxyl group and a stable ether linkage, makes it a valuable monomer in the synthesis of a variety of polymers. Its incorporation allows for precise control over the final properties of the macromolecule, including thermal stability, mechanical strength, and solubility.

Role as Monomeric Units in Polymer Synthesis

As a monomer, this compound can participate in various polymerization reactions, such as polycondensation and polyetherification. The phenolic hydroxyl group provides a reactive site for the formation of ester or ether linkages, enabling the creation of linear or cross-linked polymer chains. The presence of the methyl group on the phenoxy ring can influence the polymer's solubility and processing characteristics by introducing a degree of asymmetry and steric hindrance. This tailored molecular design allows for the synthesis of polymers with predictable and desirable performance attributes.

Development of Polyhydroxy Ether (Phenoxy) Derivatives with Tailored Properties

Polyhydroxy ethers, commonly known as phenoxy resins, are a class of engineering thermoplastics renowned for their toughness, ductility, and adhesive properties. While traditionally synthesized from bisphenol A and epichlorohydrin, the incorporation of modified phenols like this compound offers a pathway to derivatives with customized properties. By strategically replacing a portion of the conventional bisphenol with this compound, researchers can modify the polymer's glass transition temperature, flexibility, and resistance to chemical and environmental degradation. This approach allows for the fine-tuning of the material's performance to meet the specific demands of advanced applications.

The synthesis of phenoxy resins typically involves the reaction of a bisphenol with an epihalohydrin. rsc.org The properties of the resulting poly(hydroxy ether) are influenced by the structure of the dihydric phenol (B47542) used. rsc.org

| Property | Description |

| Flexibility | The ether linkages in the polymer backbone contribute to the material's flexibility. |

| Adhesion | The presence of pendant hydroxyl groups promotes adhesion to various substrates. rsc.org |

| Crosslinkability | The hydroxyl groups also serve as sites for crosslinking with other resins, such as phenolic or melamine-formaldehyde resins. rsc.org |

Functional Organic Materials Incorporating Phenoxy Ether Moieties

The introduction of phenoxy ether moieties, such as that found in this compound, into organic materials can impart desirable functionalities. These functionalities are crucial for the development of next-generation electronic and composite materials.

Organic Semiconductors and Electronic Materials

The field of organic electronics is continually searching for new materials with tailored electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic characteristics of organic semiconductors are highly dependent on their molecular structure. The synthesis of m-aryloxy phenols has been explored for their potential in creating novel compounds for various applications, including as components in OLEDs. mdpi.com The incorporation of specific phenoxy ether structures can influence the material's charge transport properties, energy levels, and film-forming capabilities. While direct research on this compound in this specific application is not widely documented, the broader class of aryloxy phenols has shown promise, suggesting a potential avenue for future investigation into the unique electronic contributions of the this compound moiety.

Nanomaterials and Nanotechnology Applications of Phenoxy Ether Compounds

Phenolic compounds, including diaryl ethers like this compound, are integral to an emerging field known as phenolic-enabled nanotechnology (PEN). nih.govescholarship.org This approach leverages the versatile reactivity and inherent properties of phenolics to construct sophisticated nanostructures. escholarship.org The presence of both a hydroxyl group and an ether linkage in phenoxy ether compounds allows for multiple modes of chemical interaction, including hydrogen bonding, π-π stacking, and covalent bond formation, which are crucial for the bottom-up assembly of nanomaterials. escholarship.org

Surface functionalization is a critical step in tailoring nanoparticles for specific applications, enhancing their stability, biocompatibility, and targeted interactions. rsc.orgmdpi.com Phenoxy ether compounds are particularly suited for this purpose due to their amphiphilic nature and reactive functional groups. The hydroxyl group (-OH) on the phenol ring of this compound is a key anchor point. cd-bioparticles.net It can form covalent bonds (e.g., ether or ester linkages) or strong hydrogen bonds with the surfaces of metal oxide nanoparticles (like Fe₃O₄ or SiO₂) or other materials possessing surface hydroxyl or carboxyl groups. researchgate.netmdpi.comcd-bioparticles.net

This functionalization can dramatically alter the surface properties of nanoparticles. For instance, attaching an array of this compound molecules can transform a hydrophilic surface into a more hydrophobic one, or vice-versa, depending on the orientation. The bulky, aromatic structure of the phenoxy group can create a protective layer, shielding the nanoparticle core and improving its dispersion in various media. rsc.org

Table 1: Role of Functional Groups in this compound for Nanoparticle Surface Functionalization

| Functional Group | Chemical Moiety | Primary Role in Surface Functionalization | Type of Interaction |

| Hydroxyl | -OH | Primary attachment point to nanoparticle surfaces. | Covalent bonding, Hydrogen bonding |

| Ether Linkage | C-O-C | Provides structural flexibility and thermal stability to the functional layer. | Dipole-dipole interactions |

| Aromatic Rings | C₆H₅ / C₆H₄ | Enhance surface adhesion and layer stability; can modify surface energy. | π-π stacking, van der Waals forces |

| Methyl Group | -CH₃ | Influences molecular packing and modulates the hydrophobicity of the surface. | van der Waals forces |

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate. uni-tuebingen.de They are a cornerstone of nanotechnology, used to precisely control the interfacial properties of materials for applications in electronics, sensors, and biocompatible coatings. uni-tuebingen.deyoutube.com Phenoxy ether compounds can be designed as the constituent molecules for SAMs. nih.gov

In the design of a SAM using a derivative of this compound, the molecule would first be modified to include a specific headgroup with a strong affinity for a chosen substrate (e.g., a thiol group for gold surfaces or a silane (B1218182) for silicon oxide). uni-tuebingen.denih.gov Upon exposure to the substrate, these headgroups would anchor the molecules, and the diaryl ether backbone would self-organize, driven by intermolecular forces like van der Waals interactions and π-π stacking between the aromatic rings. nih.gov

The resulting monolayer's properties are dictated by the exposed "tail" group. If the phenoxy end of the molecule is oriented away from the surface, the monolayer would present a relatively inert, aromatic surface. The incorporation of phenoxy groups into the alkyl chains of SAMs has been shown to affect film thickness, wettability, and molecular orientation. nih.gov This precise control over surface chemistry is critical for creating interfaces that can selectively bind to other molecules or resist non-specific protein adsorption in biomedical devices. youtube.com

Biomimetic and Smart Materials Design Using Phenoxy Ether Scaffolds

Smart materials are designed to respond to external stimuli—such as changes in pH, temperature, or redox potential—by altering their properties. rsc.orgrsc.org Biomimetic design, in turn, seeks to emulate the elegant and efficient systems found in nature. acs.org Phenoxy ether scaffolds, derived from monomers like this compound, are valuable in this context because their inherent chemical functionalities can be harnessed to create stimuli-responsive and bio-inspired materials. nih.gov

Polymers synthesized from phenoxy-phenol monomers, such as poly(phenylene oxide)s (PPOs), are known for their thermal stability and chemical resistance. uc.eduwikipedia.org By incorporating specific functional groups onto the phenoxy ether backbone, these robust materials can be rendered "smart." For example, the phenol group is naturally pH-responsive; its protonation state changes with ambient pH, which can trigger changes in polymer solubility, conformation, or hydrogel swelling. sigmaaldrich.com Furthermore, phenolic moieties are redox-active, allowing them to participate in electron-transfer processes. nih.gov This property can be exploited to design materials that change color, conductivity, or release a payload in response to a specific redox environment, a strategy often used in targeted drug delivery systems that respond to the unique redox state inside cancer cells. acs.orgnih.gov

The biomimetic aspect arises from the fact that phenolic structures are ubiquitous in nature (e.g., lignin, flavonoids). rsc.org Utilizing these motifs in synthetic materials is a way of borrowing from nature's own library of functional molecules. A material built with a phenoxy ether scaffold might be designed to mimic the adhesive properties of mussel proteins, which are rich in phenolic residues, or to replicate the antioxidant capabilities of natural polyphenols.

Table 2: Stimuli-Responsive Behavior in Materials with Phenoxy Ether Scaffolds

| Stimulus | Responsive Moiety on Scaffold | Potential Material Response |

| pH Change | Phenolic Hydroxyl (-OH) | Altered solubility, swelling/collapse of hydrogels, controlled release. |

| Redox Potential | Phenol Ring | Change in electronic properties (color, conductivity), degradation of polymer backbone, triggered payload release. |

| Temperature | Ether Linkage / Polymer Backbone | Phase transition, change in solubility (exploiting a lower or upper critical solution temperature). |

| Light (UV/Vis) | Modified Aromatic Rings (e.g., with azobenzene) | Isomerization leading to changes in shape, color, or polarity. |

In Vitro Biological Activity Studies of 4 3 Methylphenoxy Phenol and Its Analogs

Methodologies for In Vitro Antioxidant Activity Evaluation

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. Several in vitro assays are commonly employed to determine the antioxidant potential of chemical substances. These methods are based on different mechanisms of antioxidant action, primarily hydrogen atom transfer (HAT) and single electron transfer (SET).

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and straightforward method for assessing the radical scavenging activity of antioxidants. The principle of this assay lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance typically around 517 nm.

When the DPPH radical reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction leads to a color change from violet to yellow, and the decrease in absorbance at 517 nm is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

ABTS (2,2′-Azinobis-(3-ethylbenzthiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another prevalent method for evaluating the total antioxidant capacity of substances. This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting ABTS•+ solution is intensely colored, typically blue-green, with a characteristic absorbance at a specific wavelength, usually around 734 nm.

When an antioxidant is added to the ABTS•+ solution, it donates electrons or hydrogen atoms, leading to the reduction of the radical cation back to its colorless neutral form. The reduction in the absorbance of the solution is proportional to the antioxidant concentration and its scavenging ability.

The antioxidant capacity in the ABTS assay is often expressed as Trolox Equivalents (TE), where Trolox, a water-soluble analog of vitamin E, is used as a standard. The results are reported as micromoles of Trolox equivalent per gram of the tested compound (μmol TE/g). This assay is versatile as it can be used to measure the antioxidant activity of both hydrophilic and lipophilic compounds. Although specific ABTS data for 4-(3-Methylphenoxy)phenol is not available in the provided search results, the methodology is widely applied to various phenolic compounds to compare their antioxidant efficacy.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay is based on a single electron transfer mechanism. The FRAP reagent contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless. In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and a maximum absorbance at 593 nm.

The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the reaction mixture. The results of the FRAP assay are typically expressed as micromoles of ferrous iron equivalents (μmol Fe²⁺/g) or as Trolox Equivalents (μmol TE/g). A higher FRAP value indicates a greater antioxidant capacity. The FRAP assay is simple, rapid, and reproducible, making it a common method for assessing the antioxidant potential of various compounds, including phenolic derivatives.

In Vitro Enzyme Inhibition Assays

Enzyme inhibition is a crucial mechanism for the therapeutic action of many drugs. The investigation of the inhibitory effects of compounds like this compound and its analogs on specific enzymes can reveal their potential for treating various diseases.

Cholinesterase Enzyme Inhibition Studies

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.

The in vitro inhibitory activity of compounds against AChE and BChE is commonly determined using a spectrophotometric method developed by Ellman. This method uses acetylthiocholine iodide or butyrylthiocholine iodide as substrates. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

The presence of an inhibitor reduces the rate of the enzymatic reaction, leading to a slower formation of the colored product. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The results are typically expressed as IC50 values, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity. Studies on a series of diaryl ethers have shown inhibitory actions against both AChE and BChE, with inhibition constants in the nanomolar range, suggesting that this class of compounds holds promise for the development of new cholinesterase inhibitors nih.gov.

Table 1: Cholinesterase Inhibition by Diaryl Ether Analogs

| Compound | Target Enzyme | Inhibition Constant (Ki/IC50) |

| Diaryl Ether Analog 1 | Acetylcholinesterase (AChE) | 15.35 - 18.34 nM nih.gov |

| Diaryl Ether Analog 2 | Butyrylcholinesterase (BChE) | 9.07 - 22.90 nM nih.gov |

Glycosidase Enzyme Inhibition Studies

Glycosidase enzymes, such as α-glucosidase, are involved in the breakdown of carbohydrates in the small intestine. Inhibition of these enzymes can delay the absorption of glucose, which is a therapeutic approach for managing type 2 diabetes.

The in vitro α-glucosidase inhibitory activity is often assayed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The increase in absorbance is monitored to determine the enzyme activity.

When an inhibitory compound is present, the rate of pNPG hydrolysis is reduced. The percentage of inhibition is calculated, and the IC50 value is determined to quantify the inhibitory potency of the compound. While specific data for this compound is not available, research on other phenolic compounds has demonstrated their potential as α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibition by Phenolic Compounds

| Compound Type | Example Compound | IC50 Value |

| Phenolic Acid | Protocatechuic Acid | Varies |

| Flavonoid | Quercetin | Varies |

In Vitro Cell-Based Assays for Biological Response Assessment

In vitro cell-based assays are fundamental tools for the preliminary evaluation of the biological effects of chemical compounds on living cells. These assays provide insights into a compound's potential cytotoxicity, its impact on cellular metabolism, and its ability to induce oxidative stress.

The foundation of reliable in vitro cell-based screening lies in the proper culture and maintenance of cell lines. This ensures the reproducibility and accuracy of the experimental results.

Standard Protocol for Cell Culture and Maintenance:

Cell Lines: A variety of human and animal cell lines are utilized depending on the target of the study. For general cytotoxicity screening, cell lines such as human liver cancer cells (HepG2), human breast cancer cells (MCF-7), or normal human fibroblasts are commonly employed.

Culture Medium: Cells are grown in a sterile, nutrient-rich medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) to provide essential growth factors, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination. The medium's pH is typically maintained around 7.4.

Incubation: Cells are maintained in a controlled environment within a humidified incubator at 37°C with a 5% CO2 atmosphere to mimic physiological conditions.

Subculturing (Passaging): To ensure optimal growth and health, cells are regularly subcultured once they reach a certain confluency (typically 70-80%). This involves detaching adherent cells from the culture vessel using enzymes like trypsin and reseeding them at a lower density in fresh medium.

Cryopreservation: For long-term storage, cell lines are cryopreserved in a freezing medium containing a cryoprotectant like dimethyl sulfoxide (DMSO) and stored in liquid nitrogen.

Assays that measure cellular metabolic activity are widely used to infer cell viability and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as DMSO. The absorbance of the colored solution is then measured with a spectrophotometer, which is directly proportional to the number of viable cells.

Cytotoxicity of Phenoxyphenol Analogs:

While specific MTT assay data for this compound is unavailable, studies on its analogs, such as 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), have demonstrated their cytotoxic effects on cancer cell lines.

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

|---|---|---|---|

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh7 (Human Hepatocellular Carcinoma) | 48 | 3.61 |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh7 (Human Hepatocellular Carcinoma) | 72 | 6.22 |

| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Ha22T (Human Hepatocellular Carcinoma) | 72 | 9.18 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause cellular damage at high levels, a condition known as oxidative stress. Certain compounds can induce the production of ROS, leading to cell death.

The production of intracellular ROS is often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which can be measured using a fluorescence microplate reader or flow cytometer, is proportional to the level of intracellular ROS.

Studies on phenoxyphenol analogs, such as 4-HPPP, have shown that they can induce an increase in ROS in cancer cells, which may contribute to their cytotoxic effects .

In Vitro Antimicrobial Activity Screening Methodologies

In vitro antimicrobial screening is essential for identifying new agents that can combat pathogenic microorganisms. The following are standard methods used to evaluate the antimicrobial potential of compounds like this compound and its analogs.

The broth microdilution method is a widely used technique to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.

General Procedure for Broth Microdilution:

A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

Each well is then inoculated with a standardized suspension of the test microorganism.

The plate is incubated under appropriate conditions for the growth of the microorganism.

After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Antimicrobial Activity of Phenoxyphenol Analogs:

Research on brominated phenoxyphenols, which are structural analogs, has demonstrated their potent antimicrobial activity against a range of pathogenic bacteria.

| Compound | Bacterial Strain | MIC90 (µM) |

|---|---|---|

| 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol (2-bromo-PP) | Gram-negative bacteria | 0.78 - 3.125 |

| 3,4,6-tribromo-2-(2′,4′-dibromophenoxy)phenol (3-bromo-PP) | Gram-positive bacteria | 0.1 - 0.78 |

MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates of a given bacterial species.

Agar diffusion assays, such as the disk diffusion or well diffusion methods, are qualitative or semi-quantitative techniques used to screen for antimicrobial activity.

Disk Diffusion Method:

In this method, sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of an agar plate that has been uniformly inoculated with a test microorganism. The plate is then incubated. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will appear around the disc where microbial growth has been prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Well Diffusion Method:

This method is similar to the disk diffusion method, but instead of using impregnated paper discs, wells are punched into the agar, and a solution of the test compound is added to the wells. The zone of inhibition is then measured after incubation.

While no specific agar diffusion data for this compound is available, this method is a standard preliminary screening tool for novel phenolic compounds.

Molecular Mechanism Elucidation in In Vitro Systems

While direct in vitro studies elucidating the molecular mechanisms of this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from research on its structural analogs. These analogs, which include various diaryl ethers and phenoxyphenol derivatives, have been investigated for a range of biological activities. Their mechanisms of action, detailed below, provide a foundational understanding of the potential molecular pathways that this compound could modulate.

Antimicrobial Mechanisms of Phenoxyphenol Analogs

Analogs of this compound have demonstrated notable antimicrobial properties, with in vitro studies pointing to several molecular mechanisms of action.

Disruption of Bacterial Membranes and Metabolic Processes: Brominated phenoxyphenols have been found to be effective against both replicating and biofilm-incorporated pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their bactericidal activity is linked to the disruption of membrane homeostasis and cellular energy metabolism. researchgate.net Other naturally occurring phenolic derivatives have been shown to cause a loss of cytoplasmic membrane integrity, leading to increased membrane fluidity and conformational changes in membrane proteins of bacteria such as S. aureus. nih.gov This disruption of the cell membrane can lead to the outflow of essential intracellular components, ultimately resulting in microbial cell death. mdpi.com

Enzyme Inhibition in Bacterial Fatty Acid Synthesis: A key molecular target for diaryl ether analogs is the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid biosynthetic pathway (FasII). nih.gov Specifically, diaryl ether-based compounds have been designed and identified as inhibitors of FabV, an isozyme of ENR found in pathogens like Pseudomonas aeruginosa. Molecular modeling has indicated that these inhibitors can bind to the active site of the enzyme, with specific moieties like sulfonamide groups forming hydrogen bonds with highly conserved residues, such as Ser155, thereby increasing their potency. nih.gov

Table 1: Investigated Antimicrobial Molecular Mechanisms of this compound Analogs

| Analog Class | Investigated Mechanism | Molecular Target/Process | Organism(s) |

|---|---|---|---|

| Brominated Phenoxyphenols | Disruption of membrane homeostasis, inhibition of efflux systems. researchgate.net | Bacterial cell membrane, phosphotransferase systems. nih.gov | Staphylococcus aureus, Pseudomonas aeruginosa nih.govresearchgate.net |

| Diaryl Ethers | Inhibition of fatty acid synthesis. nih.gov | Enoyl-acyl carrier protein reductase (FabV). nih.gov | Pseudomonas aeruginosa nih.gov |

Enzyme Inhibition in Other Biological Pathways

Analogs of this compound have been explored as inhibitors of enzymes involved in inflammation and pigmentation.

Cyclooxygenase (COX) Inhibition: Certain phenoxyacetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The mechanism of this class of non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the COX enzyme, which in turn prevents the metabolism of arachidonic acid and the subsequent production of prostaglandins, key mediators of inflammation. nih.gov

Tyrosinase Inhibition: A significant area of research for phenolic compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. nih.govactiveconceptsllc.com The overproduction of melanin can lead to hyperpigmentation. activeconceptsllc.com The inhibitory mechanism of many phenolic and polyphenolic compounds involves the chelation of the copper ions within the active site of the tyrosinase enzyme. mdpi.comnih.gov Kinetic studies have revealed that these analogs can act as competitive or mixed-type inhibitors of both the monophenolase and diphenolase activities of tyrosinase. mdpi.comresearchgate.net For instance, certain benzothiazole derivatives, which are structurally related to phenoxyphenols, have shown potent competitive inhibition of both mushroom and human tyrosinase. nih.gov

Table 2: Enzyme Inhibitory Mechanisms of this compound Analogs

| Analog Class | Target Enzyme | Investigated Mechanism of Inhibition | Inhibition Type |

|---|---|---|---|

| Phenoxyacetic Acid Derivatives | Cyclooxygenase-2 (COX-2) nih.gov | Prevention of prostaglandin production from arachidonic acid. nih.gov | Selective Inhibition |

| Phenolic Compounds | Tyrosinase mdpi.com | Chelation of copper ions in the enzyme's active site. mdpi.comnih.gov | Competitive, Mixed-type mdpi.comresearchgate.net |

Induction of Oxidative Stress and Apoptosis in Cancer Cells

Hybrid molecules combining sterically hindered phenols with diaryl urea fragments have been investigated for their anticancer properties. These studies reveal a paradoxical mechanism where the compounds exhibit antioxidant properties in radical trapping assays but promote the generation of reactive oxygen species (ROS) within tumor cells. mdpi.com This increase in intracellular ROS can lead to the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. Molecular docking studies have suggested that one of the potential targets for these compounds is the activator allosteric center of pyruvate kinase M2, an enzyme involved in cancer cell metabolism. mdpi.com

Future Research Directions and Unexplored Avenues for 4 3 Methylphenoxy Phenol Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of diaryl ethers, often involving Ullmann condensation, typically requires harsh reaction conditions and the use of copper catalysts. nih.gov Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. This involves exploring alternative catalysts, milder reaction conditions, and the use of renewable resources.

Key research avenues include:

Advanced Catalytic Systems: There is a growing interest in moving beyond traditional copper-based catalysts. Research into nanocatalysts, such as copper oxide (CuO) and palladium (Pd) nanoparticles, shows promise for C-O cross-coupling reactions under milder, and sometimes ligand-free, conditions. nih.gov Bimetallic catalysts are also being explored to enhance efficiency and yield in the synthesis of diaryl ethers. researchgate.net The development of magnetically separable nanocatalysts could also streamline purification processes, reducing solvent use and waste. nih.gov

Green Solvents and Reaction Conditions: A major push in synthetic chemistry is the reduction or elimination of hazardous organic solvents. scitepress.org Future syntheses of 4-(3-Methylphenoxy)phenol could explore the use of water, ionic liquids, or deep eutectic solvents as reaction media. nih.gov Furthermore, techniques like microwave-assisted synthesis could significantly reduce reaction times and energy consumption. jsynthchem.com

Bio-based Feedstocks: The chemical industry is gradually shifting towards renewable feedstocks. openpr.com Research into deriving phenol (B47542) and cresol (B1669610) derivatives from biomass, such as lignin, could provide a sustainable starting point for the synthesis of this compound. rsc.org This aligns with a broader industry trend, as evidenced by recent developments in bio-based phenol derivative production aimed at reducing carbon emissions. openpr.com

Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers

| Feature | Traditional Ullmann Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalyst | Copper powder or salts | Nanoparticles (e.g., CuO, Pd), Bimetallic systems |

| Reaction Temperature | High (often >150°C) | Milder (often <120°C) |

| Solvents | High-boiling point organic solvents (e.g., DMF, pyridine) | Green solvents (e.g., water, ionic liquids) |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation (rapid) |

| Sustainability | Lower atom economy, potential for metal contamination | Higher atom economy, catalyst recyclability, reduced waste |

Advanced Computational Modeling for Predictive Material Science

Computational chemistry and materials science offer powerful tools to predict the properties and behavior of molecules like this compound before they are synthesized. This in-silico approach can accelerate the discovery and design of new materials with tailored functionalities.

Future research directions in this area include:

Predictive Property Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate and predict various properties of this compound and its derivatives, including electronic structure, reactivity, and spectral characteristics. nih.govnih.gov This can guide the synthesis of molecules with desired optical or electronic properties for applications in materials science.

Polymer and Material Simulation: For applications in polymer science, computational models can simulate the behavior of polymers derived from this compound. This includes predicting mechanical properties, thermal stability, and miscibility with other polymers, which is crucial for developing new high-performance materials like poly(ether ether ketone) (PEEK) or phenoxy resins. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of derivatives of this compound. nih.govnih.gov This computational screening can identify promising candidates for drug discovery, saving significant time and resources in the lab. rsc.org

Exploration of New Application Domains for Functional Phenoxy Ethers

The diaryl ether scaffold is a "privileged structure" found in numerous natural products, pharmaceuticals, and agrochemicals. acs.org While this compound itself may be an intermediate, its structural motif is key to a wide array of applications that are ripe for future exploration.

Potential new application domains include:

Advanced Polymers and Composites: Phenoxy resins, which are polyhydroxy ethers, are known for their toughness and adhesive properties. mdpi.com Future research could focus on creating novel copolymers or blends incorporating the this compound structure to enhance thermal stability, flame retardancy, or chemical resistance for use in aerospace, automotive, and electronics industries. openpr.com

Pharmaceuticals and Agrochemicals: The diaryl ether linkage is a cornerstone in many bioactive molecules, including anticancer agents, antibiotics, and herbicides. rsc.orgacs.orgtezu.ernet.in Future work could involve synthesizing libraries of derivatives based on the this compound scaffold to screen for new therapeutic agents or more effective and environmentally benign agrochemicals. nih.govnih.gov

Organic Electronics: The electronic properties of diaryl ethers make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.gov Research could explore the synthesis of functionalized this compound derivatives with specific charge-transport or light-emitting properties.

Table 2: Potential Application Areas for Functionalized Phenoxy Ethers

| Application Domain | Potential Function | Research Focus |

|---|---|---|

| Advanced Materials | High-performance polymer backbone | Enhancing thermal and mechanical properties of resins and composites. mdpi.com |

| Pharmaceuticals | Bioactive scaffold | Design of novel anticancer, antimicrobial, or anti-inflammatory agents. nih.govrsc.org |

| Agrochemicals | Herbicidal or fungicidal activity | Development of selective and sustainable crop protection agents. acs.orgtezu.ernet.in |

| Organic Electronics | Host materials, charge transporters | Synthesis of derivatives for improved efficiency and stability in OLEDs. nih.gov |

Interdisciplinary Research Synergies and Collaborations

The full potential of this compound and related compounds will be best realized through collaborations that bridge traditional scientific disciplines.

Key areas for synergistic research include:

Chemistry and Materials Science: Synthetic chemists can collaborate with material scientists to design and create novel polymers and composites. Chemists can focus on synthesizing specific monomers like functionalized this compound, while material scientists can process these into materials and test their physical and thermal properties. mdpi.comchemrxiv.org

Computational and Experimental Chemistry: A strong feedback loop between computational modelers and experimental chemists can accelerate discovery. arxiv.org Computational predictions can guide experimental efforts, while experimental results can be used to refine and validate computational models, leading to more accurate predictions.

Chemistry, Biology, and Medicine: For pharmaceutical applications, collaboration is essential. Organic chemists can synthesize new diaryl ether derivatives, which can then be tested by biologists and pharmacologists for their efficacy and mechanism of action against various diseases. nih.govrsc.org This synergy is crucial for the successful translation of basic chemical research into clinical applications.

By pursuing these future research directions, the scientific community can expand the utility of this compound from a simple chemical compound to a versatile building block for the next generation of advanced materials, medicines, and sustainable technologies.

Q & A

Basic: What are the standard synthetic routes for 4-(3-Methylphenoxy)phenol, and how can purity be validated?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where 3-methylphenol reacts with a halogenated phenol derivative under basic conditions. Purity validation requires gas chromatography (GC) with flame ionization detection, as described for structurally similar phenolic compounds . For example, GC analysis of 3-phenylphenol achieved >88.0% purity by monitoring retention times and peak integration . Advanced purification may involve recrystallization using solvents like ethanol-water mixtures to remove unreacted precursors.

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity issues arise due to competing ortho/meta/para substitutions. Using directing groups (e.g., nitro or methoxy) on the phenol ring can enhance para-selectivity. For complex phenolic ethers, catalytic systems like copper(I) iodide with 1,10-phenanthroline improve yield and selectivity, as demonstrated in related trinitrophenoxy derivatives . Reaction monitoring via thin-layer chromatography (TLC) with UV visualization ensures intermediate control .

Basic: What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- GC-MS : To confirm molecular weight and detect impurities (e.g., residual 3-methylphenol) .

- HPLC-UV : For quantifying phenolic hydroxyl groups using reverse-phase C18 columns and acetonitrile-water gradients .

- FT-IR : To identify ether (C-O-C) stretching bands near 1250 cm⁻¹ and phenolic O-H stretches (~3300 cm⁻¹) .

Advanced: How can NMR spectroscopy resolve structural ambiguities in substituted phenolic derivatives?

1H-NMR can distinguish between ortho, meta, and para substituents via coupling patterns. For example, para-substituted phenols show singlet aromatic protons, while meta-substituted derivatives exhibit complex splitting. 13C-NMR detects electron-withdrawing/donating effects on ring carbons, as seen in NIST’s analysis of (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol . DEPT-135 experiments clarify methyl/methylene group assignments in the 3-methylphenoxy moiety.

Basic: What are the known biological activities of this compound analogs?

Analogous compounds like 4-(3-bromopropoxy)phenol exhibit enzyme inhibition (e.g., tyrosinase) and anti-inflammatory properties . Basic assays include:

- Enzyme kinetics : Measuring IC50 values via spectrophotometric methods.

- Cell viability tests : Using MTT assays on mammalian cell lines to assess cytotoxicity .

Advanced: How do structural modifications influence the biological efficacy of this compound?

Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances electrophilicity, improving receptor binding. For instance, 4-(3-chloro-2,4,6-trinitrophenoxy)phenol showed increased activity due to nitro groups’ electron-deficient aromatic system . QSAR modeling using descriptors like logP and Hammett constants can predict bioactivity trends .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhaling aerosols .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can environmental persistence of this compound be evaluated?

Conduct photodegradation studies under UV light (λ = 254–365 nm) in aqueous solutions, analyzing degradation products via LC-MS. Monitor hydroxyl radical formation using terephthalic acid dosimetry . Soil adsorption studies (e.g., OECD Guideline 106) assess mobility using HPLC quantification .

Basic: What are the stability-indicating parameters for this compound in solution?

- pH stability : Test degradation in buffers (pH 3–9) at 25°C and 40°C over 14 days .

- Oxidative stability : Expose to H2O2 (3% v/v) and monitor via UV-Vis spectroscopy .

Advanced: How can contradictory bioactivity data from different assays be reconciled?

Validate assays using positive controls (e.g., kojic acid for tyrosinase inhibition) and orthogonal methods (e.g., fluorescence quenching vs. enzyme kinetics). Statistical tools like Bland-Altman plots identify systematic biases . Cross-reference with metabolome databases (e.g., Scopus, OMICS) to contextualize findings .

Basic: What computational tools predict the physicochemical properties of this compound?

Use Cheminformatics platforms (e.g., PubChem, EPA DSSTox) to estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model aqueous solubility and membrane permeability .

Advanced: How does this compound interact with biological membranes?

Perform Langmuir monolayer assays to measure insertion kinetics into lipid bilayers. Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes . MD simulations with CHARMM forcefields predict binding affinities to phospholipid headgroups .

Basic: What spectroscopic methods identify degradation products of this compound?

- High-resolution MS : Detect hydroxylated or demethylated derivatives.

- IR spectroscopy : Track loss of ether linkages (C-O-C) .

Advanced: How can this compound be functionalized for material science applications?

Sulfonation or allylation (e.g., 4-((4-(allyloxy)phenyl)sulfonyl)phenol) introduces reactive sites for polymerization . Click chemistry (e.g., CuAAC) attaches azide-functionalized polymers to alkyne-modified derivatives .

Basic: What regulatory guidelines govern the use of this compound in pharmacological studies?

Follow ICH Q3A/B for impurity profiling and OECD 423 for acute toxicity screening . Document stability data per FDA Guidance for Industry .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement process analytical technology (PAT) with inline FT-IR to monitor reaction progress. Design of experiments (DoE) optimizes parameters like temperature, catalyst loading, and solvent ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.